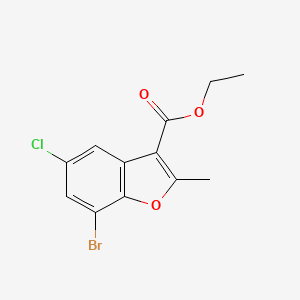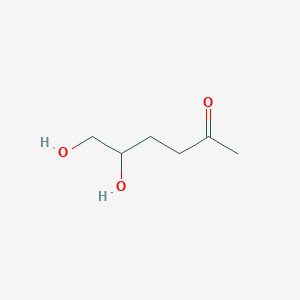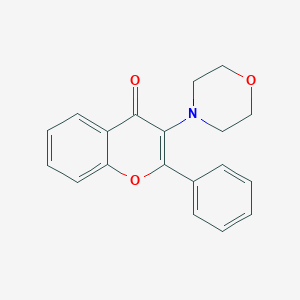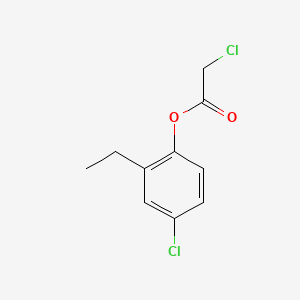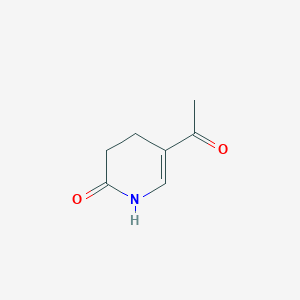
2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- is a heterocyclic organic compound It is a derivative of pyridinone, characterized by the presence of an acetyl group at the 5-position and a partially saturated pyridinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- can be achieved through several methods. One common approach involves the condensation of 1,3-dicarbonyl compounds with aromatic aldehydes and urea or thiourea in the presence of a catalyst. For instance, the use of 3-sulfonic acid-1-imidazolopyridinium hydrogen sulfate under solvent-free conditions has been reported to yield high efficiency and green synthesis . Another method involves the use of magnetically recoverable heterogeneous nickel substituted nanoferro-spinel catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective catalytic processes. The use of recyclable heterogeneous catalysts, such as zinc ferrite nanocatalysts, has been explored to enhance yield and reduce environmental impact .
化学反応の分析
Types of Reactions
2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions for this compound are less frequently reported.
Substitution: The acetyl group and the pyridinone ring can participate in substitution reactions, often influenced by the nature of substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium peroxydisulfate in aqueous acetonitrile.
Substitution: Various catalysts and solvents, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of corresponding pyridinone derivatives with altered oxidation states .
科学的研究の応用
2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in electron transfer reactions. Specific molecular targets and pathways are still under investigation, but its structural features suggest potential interactions with enzymes and receptors involved in various biological processes .
類似化合物との比較
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-ones: Known for their biological activities, including antifungal, antiviral, and anticancer properties.
5-Acetyl-3,4-dihydro-2H-pyrrole: A secondary metabolite with potential biomarker applications.
Uniqueness
2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- is unique due to its specific acetyl substitution at the 5-position and its partially saturated pyridinone ring
特性
CAS番号 |
61892-76-0 |
|---|---|
分子式 |
C7H9NO2 |
分子量 |
139.15 g/mol |
IUPAC名 |
5-acetyl-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-5(9)6-2-3-7(10)8-4-6/h4H,2-3H2,1H3,(H,8,10) |
InChIキー |
GDQHUMKFNAAPAO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CNC(=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


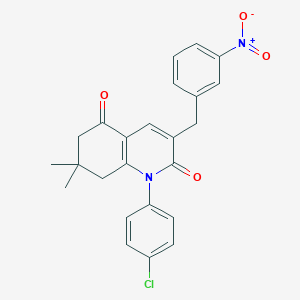

![2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B13944104.png)

![7-(1,1-Dimethylethyl)-3-ethoxy-spiro[3.5]non-2-EN-1-one](/img/structure/B13944118.png)
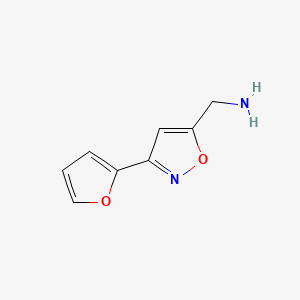

![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]piperidine](/img/structure/B13944131.png)


